Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
Overview
Description
Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities, while furan derivatives are often used in various chemical syntheses. This compound’s unique structure makes it a subject of interest in both synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate typically involves the Vilsmeier-Haack reaction, which is used to formylate indole derivatives . The reaction conditions often include the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the indole ring. The resulting 3-formylindole is then coupled with a furan derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The indole and furan rings can participate in electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Methyl 5-[(3-carboxy-1H-indol-1-yl)methyl]-2-furoate.
Reduction: Methyl 5-[(3-hydroxymethyl-1H-indol-1-yl)methyl]-2-furoate.
Substitution: Various substituted indole and furan derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets due to its indole and furan moieties. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways . The formyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-indole-2-carboxylate: Another indole derivative with a formyl group, but with different substitution patterns.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Features an indole ring with different functional groups.
Methyl 3-amino-1H-indole-2-carboxylate: An indole derivative with an amino group, showing different reactivity and biological activities.
Uniqueness
Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate is unique due to its combination of indole and furan rings, which are both known for their significant biological activities. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-16(19)15-7-6-12(21-15)9-17-8-11(10-18)13-4-2-3-5-14(13)17/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZQPSFYWSLUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C3=CC=CC=C32)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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